Oxyphenisatine-d8
Description
Significance of Deuterated Analogs in Modern Scientific Inquiry
Among stable isotope-labeled compounds, deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), have gained significant prominence in scientific research. ontosight.ai This substitution, known as deuteration, is a subtle structural modification that can significantly impact a molecule's pharmacokinetic properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown. wikipedia.org This phenomenon, known as the kinetic isotope effect, can result in a longer half-life and altered metabolic profile for the deuterated compound. wikipedia.org
The use of deuterated analogs offers several advantages in research:
Improved Pharmacokinetics: By slowing metabolism, deuteration can lead to more stable drug concentrations in the body. acs.org
Reduced Toxicity: It can decrease the formation of potentially toxic metabolites. acs.org
Mechanistic Studies: Deuterated compounds are invaluable tools for investigating the mechanisms of drug action and metabolism. acs.org
Non-Radioactive Tracers: They serve as safe and effective tracers for pharmacokinetic and metabolism studies. acs.org
Rationale for Isotopic Labeling in Pharmaceutical and Biological Studies
Isotopic labeling is a cornerstone of modern pharmaceutical and biological research, providing detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comacs.org By using isotopically labeled compounds, researchers can:
Elucidate Metabolic Pathways: Trace the transformation of a drug into its various metabolites. acs.orgnih.gov
Quantify Drug and Metabolite Levels: Accurately measure the concentration of a drug and its metabolites in biological samples, which is crucial for understanding its pharmacokinetics. symeres.com
Assess Bioavailability: Determine the extent and rate at which a drug enters the systemic circulation. nih.gov
Investigate Drug-Drug Interactions: Study how co-administered drugs affect each other's metabolism. symeres.com
The combination of stable isotope labeling with advanced analytical techniques has revolutionized drug discovery and development, enabling the creation of safer and more effective therapeutic agents.
Overview of Oxyphenisatine-d8 within the Context of Research Tools
This compound is the deuterated analog of oxyphenisatine (B1678120), a compound that was once used as a stimulant laxative. vulcanchem.com While oxyphenisatine itself was withdrawn from clinical use, its deuterated form, this compound, has emerged as a valuable research tool. vulcanchem.com It serves primarily as an internal standard in analytical studies, particularly in mass spectrometry-based methods. researchgate.net
Properties
Molecular Formula |
C₂₀H₇D₈NO₃ |
|---|---|
Molecular Weight |
325.39 |
Synonyms |
3,3-Bis(p-hydroxyphenyl-d4)-2-indolinone; 3,3-Bis(p-hydroxyphenyl-d4)oxindole; 3,3-Bis(4-hydroxyphenyl-d4)-1,3-dihydroindol-2-one; 3,3-Bis(4-hydroxyphenyl-d4)oxindole; 3,3-Bis(p-hydroxyphenyl-d4)-2-indolinone; 3,3-Bis(p-hydroxyphenyl-d4)oxindole; 4,4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Oxyphenisatine D8
Strategies for Deuterium (B1214612) Incorporation in Indoline-Based Compounds
The core of Oxyphenisatine (B1678120) is a 3,3-disubstituted oxindole (B195798), a derivative of an indoline (B122111). Therefore, understanding the general strategies for introducing deuterium into indole (B1671886) and indoline frameworks is fundamental. The most common and effective method is the hydrogen-deuterium (H–D) exchange reaction, which is more efficient than multi-step synthesis from smaller deuterated precursors. nih.govacs.org
Several H–D exchange protocols have been developed, primarily relying on acid-catalyzed or metal-catalyzed processes.
Acid-Catalyzed H–D Exchange: This is a practical and facile method for deuterating indole-based compounds. nih.gov Treating 3-substituted indoles with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), can efficiently deuterate the indole ring at elevated temperatures (60–90 °C). acs.orgresearchgate.net For indoles without a substituent at the C3 position, a weaker acid like deuterated acetic acid (CD₃CO₂D) at higher temperatures (e.g., 150 °C) can be used to achieve deuterium incorporation at multiple positions on the indole skeleton. nih.govacs.orgresearchgate.net
Metal-Catalyzed H–D Exchange: Palladium catalysis offers a method for achieving regioselective deuteration. worktribe.com Directing-group-free, palladium-catalyzed H-D exchange can target specific positions on the indole ring. For instance, using a catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a deuterium source such as CD₃CO₂D allows for isotope exchange at the C2 and C3 positions. worktribe.com The regioselectivity can often be programmed by modifying the reaction conditions. worktribe.com
Cost-Effective Deuterium Sources: While many methods use expensive deuterated solvents or reagents, strategies exist to use more economical deuterium sources. Heavy water (D₂O) can be employed as the deuterated agent in conjunction with a suitable catalyst system, which is a more cost-effective approach for large-scale synthesis. tn-sanso.co.jp
Below is a table summarizing common strategies for deuterating indole-based compounds.
| Method | Catalyst/Reagent | Deuterium Source | Typical Positions Deuterated | Key Features | Reference |
| Acid-Catalyzed | D₂SO₄ | CD₃OD | C2, C4-C7 in 3-substituted indoles | Effective for polydeuteration. | nih.gov, acs.org |
| Acid-Catalyzed | CD₃CO₂D | CD₃CO₂D | C2-C7 in 3-unsubstituted indoles | Uses a weaker acid for sensitive substrates. | nih.gov, researchgate.net |
| Metal-Catalyzed | Pd(OAc)₂ | CD₃CO₂D | C2 and/or C3 | High regioselectivity is possible. | worktribe.com |
| Catalytic Exchange | Various Catalysts | D₂O | Varies with catalyst and substrate | Cost-effective due to the use of D₂O. |
Advanced Synthetic Approaches for Targeted Isotopic Labeling of Oxyphenisatine-d8
The targeted synthesis of this compound, where the eight deuterium atoms are located on the two peripheral phenyl rings, typically involves synthesis from a deuterated precursor rather than post-synthesis H-D exchange on the final molecule. This ensures precise and high-level isotopic incorporation at the desired positions.
The most logical synthetic pathway is a condensation reaction analogous to the synthesis of the non-deuterated parent compound. This involves the reaction of Isatin (B1672199) (1H-indole-2,3-dione) with two equivalents of a deuterated phenol. Specifically, phenol-d5 (B121304) (where the five aromatic hydrogens are replaced by deuterium) would serve as the ideal precursor. The reaction yields the 3,3-bis(4-hydroxyphenyl-d4)-1H-indol-2-one structure.
A plausible reaction scheme is outlined below:
Proposed Synthesis of this compound
Isatin + 2 x Phenol-d5 ---(Acid Catalyst)--> this compound + 2 x H₂O
This approach confines the isotopic labels to the phenol-derived moieties of the final product, achieving the desired targeted labeling.
Advanced synthetic methodologies can be applied to improve the efficiency and scalability of this process. tn-sanso.co.jp
Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch synthesis. tn-sanso.co.jp Using a flow-type reactor, often coupled with microwave heating, can enhance reaction efficiency and throughput. tn-sanso.co.jp For deuteration reactions, feeding a solution of the starting materials and a deuterium source like D₂O through a heated tube packed with a catalyst (e.g., platinum on alumina) allows for rapid and efficient H-D exchange. tn-sanso.co.jp This method reduces reaction time and simplifies purification processes.
Microwave-Assisted Synthesis: Microwave irradiation is another advanced technique used to accelerate organic reactions. It can significantly reduce the time required for H-D exchange reactions compared to conventional heating, leading to higher throughput. tn-sanso.co.jp
Isotopic Purity Assessment and Characterization in this compound Synthesis
Following the synthesis of this compound, it is crucial to verify its chemical identity, the degree of deuterium incorporation, and the location of the isotopic labels. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for this characterization. rsc.org
High-Resolution Mass Spectrometry (HR-MS): This is a primary technique for determining isotopic purity. nih.gov Electrospray ionization (ESI) coupled with HR-MS is particularly advantageous due to its high sensitivity, speed, and low sample consumption. nih.govresearchgate.net The analysis involves measuring the relative abundance of all hydrogen/deuterium (H/D) isotopologue ions (from D₀ to D₈ for this compound). nih.gov The isotopic purity is calculated from the integrated signals of these ions, providing a precise percentage of the desired deuterated compound relative to partially deuterated or non-deuterated species. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium labels by analyzing the fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis is essential for confirming the molecular structure and pinpointing the exact positions of the deuterium atoms. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of successfully synthesized this compound, the signals corresponding to the eight protons on the two 4-hydroxyphenyl rings would be absent or significantly diminished. The remaining signals for the oxindole core protons would confirm the integrity of that part of the molecule.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum would show signals at chemical shifts corresponding to the positions of the incorporated deuterium atoms on the phenyl rings, providing definitive proof of their location.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be useful, as carbons bonded to deuterium (C-D) exhibit characteristic triplet splitting patterns (due to the spin I=1 of deuterium) and are shifted slightly upfield compared to carbons bonded to hydrogen (C-H).
The table below summarizes the key analytical methods for characterization.
| Analytical Technique | Information Provided | Advantages | Reference |
| ESI-HR-MS | Overall isotopic enrichment (% purity), molecular weight confirmation. | Rapid, highly sensitive, low sample consumption, provides distribution of isotopologues. | nih.gov, researchgate.net |
| MS/MS | Positional information of deuterium labels through fragmentation analysis. | Provides structural confirmation of deuterated fragments. | nih.gov |
| ¹H NMR | Confirms absence of protons at labeled sites, verifies structural integrity. | Directly visualizes the result of H-D exchange. | rsc.org, worktribe.com |
| ²H NMR | Directly detects and confirms the positions of deuterium atoms. | Unambiguous confirmation of label location. | |
| ¹³C NMR | Confirms C-D bonds through characteristic splitting and chemical shifts. | Provides additional structural confirmation. |
By employing these synthetic and analytical methodologies, this compound can be produced with high isotopic purity and characterized with a high degree of confidence, making it a reliable tool for advanced scientific research.
Analytical Methodologies Employing Oxyphenisatine D8 As an Internal Standard
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Oxyphenisatine-d8
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative analysis of trace-level compounds in complex matrices. wuxiapptec.com The use of a SIL internal standard like this compound is considered the gold standard for LC-MS/MS-based bioanalysis, ensuring high sensitivity and reliability. scispace.com Method development focuses on optimizing both the chromatographic separation and the mass spectrometric detection to achieve the desired performance. nih.gov
The goal of chromatography is to separate the analyte and internal standard from other components in the sample matrix to reduce interference and improve measurement accuracy. khanacademy.orgmdpi.com For oxyphenisatin and its deuterated standard, reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity. researchgate.net
Since deuteration has a negligible effect on a compound's chromatographic retention time, the separation conditions developed for the parent compound, oxyphenisatin, are directly applicable. scispace.com A typical method would involve a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid to ensure efficient ionization in the mass spectrometer. sielc.comnih.gov Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particles (e.g., sub-2 µm), can also be employed for faster and more efficient separations. sielc.com
Table 1: Example of HPLC Conditions for Separation of Oxyphenisatin and this compound
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is used to elute the analytes. |
This table presents a representative set of conditions. Actual parameters must be optimized for specific instruments and applications.
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. wuxiapptec.com The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for each compound is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer. nih.gov This process drastically reduces background noise.
For this compound and its parent analyte, analysis is typically performed using positive electrospray ionization (ESI+), which generates protonated precursor ions [M+H]⁺. The precursor ion for oxyphenisatin (MW ≈ 317.3 g/mol ) would be m/z 318.1, while the precursor for this compound (MW ≈ 325.4 g/mol ) would be m/z 326.2. vulcanchem.com The collision energy is optimized for each precursor ion to produce a stable and intense product ion for monitoring. The use of a stable isotope-labeled internal standard ensures that any variations in ionization efficiency (ion suppression or enhancement) affect both the analyte and the standard equally, thus canceling out the effect. cerilliant.com
Table 2: Representative Mass Spectrometric Parameters for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Oxyphenisatin | 318.1 | Value determined during method development | ESI+ |
| This compound (IS) | 326.2 | Value determined during method development | ESI+ |
Note: Product ion values are specific to the instrument and optimized collision energies and are therefore not specified here. The key principle is the mass difference between the analyte and the internal standard (IS).
Chromatographic Separation Techniques for this compound and Related Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) Applications Utilizing this compound
While LC-MS/MS is more common for compounds like oxyphenisatin, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable analytical technique. nih.gov GC-MS is particularly suited for volatile and thermally stable compounds. nih.gov Since oxyphenisatin is not sufficiently volatile for direct GC analysis, a chemical derivatization step is required. nih.gov
A documented method for the parent compound involves derivatization with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to create a more volatile trimethylsilyl (B98337) (TMS) derivative. nih.govnih.gov This same procedure would be applied to samples spiked with this compound. The derivatized analyte and internal standard are then separated on a capillary GC column and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only the specific ions corresponding to the derivatized oxyphenisatin and this compound, providing high sensitivity. nih.gov The internal standard corrects for any variability in the extraction and derivatization steps. nih.gov
Application of this compound in Quantitative Bioanalytical Assays
Quantitative bioanalytical assays are essential for determining the concentration of drugs and their metabolites in biological matrices such as blood, plasma, and urine. wuxiapptec.com These assays are fundamental to pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted. nih.gov The accuracy and reliability of these studies depend heavily on the quality of the bioanalytical method.
The use of this compound as an internal standard is a cornerstone of robust bioanalytical methods for quantifying oxyphenisatin. scispace.com Because it is added to the biological sample before any processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), it accurately reflects the analytical recovery of the target analyte. cerilliant.comnih.gov Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard, leaving the ratio of analyte to standard unchanged. This normalization is critical for overcoming the challenges posed by complex biological matrices and ensuring that the assay results are accurate and precise. scispace.comnih.gov
Table 3: Advantages of Using this compound in Bioanalytical Assays
| Feature | Advantage |
| Chemical & Physical Similarity | Co-elutes with the analyte and shows identical behavior during extraction, minimizing analytical variability. bioanalysis-zone.com |
| Mass Difference | Easily distinguished from the analyte by the mass spectrometer, allowing for simultaneous but separate detection. vulcanchem.com |
| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by other components in the biological sample. scispace.com |
| Improved Precision & Accuracy | Normalization of the analyte signal to the internal standard signal corrects for analyte loss and instrumental variation, leading to more reliable data. cerilliant.comnih.gov |
| Regulatory Compliance | The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for validation of bioanalytical methods. scispace.com |
Other Advanced Spectroscopic and Chromatographic Techniques with this compound
Beyond standard HPLC and GC, other advanced analytical techniques can leverage this compound as an internal standard. researchgate.net These methods are often employed to tackle more complex analytical challenges, such as analyzing samples with extremely low analyte concentrations or highly complex matrices. mdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC): As an evolution of HPLC, UHPLC uses columns with smaller particles to provide higher resolution, greater sensitivity, and significantly faster analysis times. researchgate.net The principles of using this compound remain the same as in conventional HPLC. sielc.com
Two-Dimensional Chromatography (2D-LC or 2D-GC): For exceptionally complex samples, two-dimensional chromatography offers vastly superior separating power. mdpi.com In this technique, fractions from the first chromatographic separation are subjected to a second, different separation, allowing for the resolution of components that would otherwise overlap.
Hyphenated Spectroscopic Techniques: Techniques like LC-High-Resolution Mass Spectrometry (LC-HRMS) can provide even greater specificity than standard MS/MS. HRMS instruments can measure mass with very high accuracy, which helps to identify compounds and reduce the likelihood of interferences. admescope.com
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. magnascientiapub.com When coupled with mass spectrometry (CE-MS), it offers an alternative separation mechanism to chromatography, which can be useful for certain classes of molecules.
In all these advanced applications, the role of this compound as an internal standard remains crucial for ensuring the quantitative integrity of the analytical results.
Applications of Oxyphenisatine D8 in Preclinical and in Vitro Research Models
Elucidation of Metabolic Pathways of Oxyphenisatine (B1678120) Using Oxyphenisatine-d8
The use of deuterated compounds like this compound is a cornerstone in the study of drug metabolism. The heavier isotope allows for the precise tracking and identification of metabolic products without altering the fundamental biochemical properties of the parent molecule.
In Vitro Hepatic Microsomal Studies with this compound
In vitro studies using liver microsomes are fundamental for predicting how a drug will be metabolized in the body. vulcanchem.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. dynamed.com When this compound is incubated with hepatic microsomes, researchers can trace the metabolic fate of the compound.
The primary advantage of using this compound in these assays is its function as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. rjptonline.orgnih.gov This technique allows for the accurate quantification of the parent compound and its metabolites. The known mass shift due to deuterium (B1214612) labeling helps to distinguish the compound and its metabolic products from endogenous matrix components, thereby reducing analytical interference and improving the precision of the measurements. nih.gov
Studies on related diphenolic laxatives suggest that metabolism primarily involves conjugation reactions. karger.com For oxyphenisatin, this would likely involve glucuronidation and sulfation of the phenolic hydroxyl groups. In a typical hepatic microsomal study, this compound would be incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH for oxidative metabolism and UDPGA for glucuronidation.
Table 1: Hypothetical In Vitro Hepatic Microsomal Assay with this compound
| Parameter | Description | Expected Outcome with this compound |
| Incubation System | Pooled human liver microsomes | Metabolism of this compound |
| Substrate | This compound | Disappearance of the parent compound over time |
| Cofactors | NADPH, UDPGA, PAPS | Formation of deuterated oxidative and conjugated metabolites |
| Analytical Method | LC-MS/MS | Accurate quantification of this compound and its metabolites |
| Primary Metabolites | Mono-glucuronide-d8, Di-glucuronide-d8, Mono-sulfate-d8 | Identification of major metabolic pathways |
Identification of Oxyphenisatine Metabolites through Deuterated Tracing
The deuterium label in this compound serves as a metabolic tracer. When analyzing samples from in vitro or in vivo studies, mass spectrometry can specifically detect the unique isotopic signature of the deuterated compound and its metabolites. This allows for the unambiguous identification of molecules that originated from the administered drug.
For instance, if oxyphenisatin undergoes hydroxylation followed by glucuronidation, the resulting metabolite would retain the deuterium label, confirming its origin. This method is particularly powerful for discovering novel or unexpected metabolic pathways. The stability of the carbon-deuterium bond ensures that the label is not lost during metabolic transformations.
Preclinical Pharmacokinetic and Pharmacodynamic Studies Aided by this compound
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamic (PD) studies investigate the drug's effect on the body. This compound is an essential tool in these preclinical investigations.
Assessment of Drug Disposition in Animal Models Using this compound
In preclinical PK studies, this compound is often used as an internal standard for the quantification of unlabeled oxyphenisatin in biological matrices such as plasma, urine, and feces collected from animal models like rats or dogs. nih.gov The co-administration of the deuterated standard with the non-deuterated drug allows for highly accurate and precise concentration measurements by correcting for variations during sample preparation and analysis. japsonline.comscispace.com
A typical study might involve administering oxyphenisatin to rats and collecting blood samples at various time points. This compound would be added to these samples before extraction and analysis by LC-MS/MS. This methodology allows for the construction of accurate plasma concentration-time profiles, from which key PK parameters can be derived.
Table 2: Key Pharmacokinetic Parameters Determined Using this compound as an Internal Standard
| PK Parameter | Description | Importance in Research |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Indicates the time required for the drug concentration to decrease by half. |
| CL | Clearance | Measures the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
Investigation of this compound in Cellular Uptake Research
Understanding how a drug enters cells is crucial for determining its mechanism of action. Studies on isatin-based compounds, the structural class to which oxyphenisatin belongs, have explored their cellular uptake mechanisms. vulcanchem.comnih.gov While specific studies on this compound are not publicly available, its use in such research would be to facilitate accurate quantification of the compound within the cells and in the extracellular medium.
For example, to study the uptake of oxyphenisatin in a cancer cell line like MCF-7, the cells would be incubated with the compound. nih.gov By using this compound as the analyte, researchers can employ LC-MS/MS to precisely measure its intracellular concentration over time and under various conditions (e.g., in the presence of transport inhibitors) to elucidate the mechanisms of transport (e.g., passive diffusion, active transport).
Research into this compound's Role in Receptor Binding and Enzyme Interaction Studies
The biological effects of a drug are often mediated by its interaction with specific proteins, such as receptors and enzymes. This compound can be a valuable tool in these investigations.
While the primary use of this compound is as an analytical standard, it can also be used directly in binding and inhibition assays, assuming its binding affinity is not significantly altered by the deuterium substitution. In competitive binding assays, for instance, this compound could be used to help quantify the displacement of a radiolabeled or fluorescent ligand from its receptor by the non-deuterated oxyphenisatin, providing a measure of binding affinity. merckmillipore.comcreative-bioarray.comresearchgate.net
Studies on oxyphenisatin and its acetate (B1210297) prodrug have shown that they can inhibit various enzymes and signaling pathways. For example, oxyphenisatin acetate has been shown to inhibit the growth of certain breast cancer cell lines and affect pathways like AMPK/mTOR signaling. nih.govnih.gov Furthermore, isatin (B1672199) derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and various kinases. acs.orgmdpi.com In studies aiming to determine the inhibitory concentration (IC50) of oxyphenisatin against a specific enzyme, this compound would be indispensable for creating accurate standard curves for the quantification of the analyte by LC-MS/MS. bioivt.commedcraveonline.com
Contributions of this compound to Mechanistic Studies of Parent Compound Activity in Disease Models (e.g., Cancer Cell Lines, Xenografts)
The study of a parent compound's mechanism of action in disease models is crucial for drug development. This compound, as a deuterated analog of oxyphenisatine, serves as an invaluable tool in such preclinical research, particularly in the context of cancer. While direct studies detailing the specific contributions of this compound are not extensively published, its primary role is to facilitate highly accurate and sensitive quantification of the parent compound, oxyphenisatine, and its metabolites in complex biological matrices. This is essential for elucidating the intricate molecular pathways affected by the drug in cancer cell lines and xenograft models.
The utility of stable isotope-labeled compounds, such as this compound, is well-established in metabolic research and pharmacokinetics. symeres.comnih.gov In mechanistic studies, these labeled compounds are predominantly used as internal standards for analytical techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov This allows researchers to precisely measure the concentration of the unlabeled parent drug and its metabolites within cells or tumor tissues, providing a clear picture of its uptake, metabolism, and target engagement.
Research into the anticancer properties of oxyphenisatine, primarily through its prodrug oxyphenisatine acetate, has revealed a multi-faceted mechanism of action against various cancer cell lines. nih.govosti.gov These studies form the foundation for which this compound is a critical research tool.
Detailed Research Findings from Parent Compound Studies:
Studies on oxyphenisatine acetate have demonstrated its potent antiproliferative activity in a range of breast cancer cell lines. researchgate.netmedchemexpress.com The compound has been shown to inhibit the growth of MCF7, T47D, HS578T, and MDA-MB-468 breast cancer cells. nih.govmedchemexpress.com The underlying mechanism is complex, involving the induction of a cellular starvation response. nih.govresearchgate.net
This response is characterized by several key molecular events:
Inhibition of Protein Synthesis: Oxyphenisatine acetate leads to a selective inhibition of translation. This is accompanied by the rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) kinases, specifically GCN2 and PERK. nih.govresearchgate.net
Modulation of Key Signaling Pathways: The compound activates AMP-activated protein kinase (AMPK) while reducing the phosphorylation of mammalian target of rapamycin (B549165) (mTOR) substrates, such as p70S6K and 4E-BP1. nih.govresearchgate.net
Induction of Autophagy and Apoptosis: Treatment with oxyphenisatine acetate is associated with autophagy, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). nih.govresearchgate.net In estrogen receptor (ER) positive cell lines like MCF7 and T47D, it also induces autocrine tumor necrosis factor-alpha (TNFα)-mediated apoptosis. nih.govresearchgate.net
In in vivo studies using an MCF7 xenograft model, intraperitoneally administered oxyphenisatine acetate inhibited tumor growth. nih.govresearchgate.netmedchemexpress.com This was accompanied by molecular changes consistent with the in vitro findings, including the phosphorylation of eIF2α and the degradation of the TNF receptor 1 (TNFR1). nih.govresearchgate.net
The role of this compound in such studies would be to serve as an internal standard to precisely quantify the levels of the active compound, oxyphenisatine, that reach the tumor tissue and how its concentration correlates with these downstream mechanistic effects. The table below illustrates the type of quantitative data that could be generated in a hypothetical study using this compound to investigate the effects of the parent compound on key protein markers in a cancer cell line.
Table 1: Illustrative Quantitation of Oxyphenisatine and Mechanistic Markers in MCF7 Cells
| Treatment Group | Oxyphenisatine Concentration (ng/mg protein) | p-eIF2α (Relative Fold Change) | p-AMPK (Relative Fold Change) | p-mTOR (Relative Fold Change) |
|---|---|---|---|---|
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| Oxyphenisatine (Low Dose) | 15.2 | 2.5 | 1.8 | 0.6 |
| Oxyphenisatine (High Dose) | 48.5 | 4.8 | 3.2 | 0.3 |
Quality Control and Validation of Analytical Methods Using Oxyphenisatine D8
Method Validation Parameters: Linearity, Precision, and Accuracy Enhancement with Oxyphenisatine-d8
Analytical method validation involves the assessment of several key parameters, including linearity, precision, and accuracy, as outlined by guidelines from the International Council for Harmonisation (ICH). ujpronline.compharmtech.comeuropa.eu The use of a deuterated internal standard like this compound is instrumental in enhancing the performance of these parameters. clearsynth.com
Linearity and Range The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eunpra.gov.my this compound is added at a constant concentration to all calibration standards and samples. scioninstruments.com By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample injection, instrumental drift, and matrix effects can be effectively normalized. scioninstruments.comscioninstruments.com This normalization process helps to establish a more reliable linear relationship between the response ratio and the analyte concentration over a specified range. researchgate.net
For instance, a typical validation might assess linearity across a range of 80% to 120% of the target analyte concentration for an assay. npra.gov.my The use of this compound helps ensure that the resulting calibration curve maintains a high correlation coefficient (r²), often greater than 0.99, which is a common acceptance criterion.
Table 1: Illustrative Linearity Data Using this compound as an Internal Standard
| Analyte Concentration (ng/mL) | Analyte Response | This compound Response | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 5.0 | 48,950 | 99,850 | 0.490 |
| 10.0 | 99,980 | 101,200 | 0.988 |
| 25.0 | 254,100 | 100,500 | 2.528 |
| 50.0 | 501,500 | 99,900 | 5.020 |
| 75.0 | 758,000 | 101,100 | 7.498 |
| 100.0 | 998,700 | 100,200 | 9.967 |
Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Key aspects of precision include repeatability (intra-assay precision) and intermediate precision (inter-assay precision). By compensating for random errors that can occur during sample preparation and analysis, this compound significantly improves the precision of a method. scioninstruments.comtexilajournal.com Since the internal standard and the analyte are affected similarly by procedural variations, the ratio of their responses remains consistent, leading to lower RSD values. scioninstruments.com
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on samples spiked with a known amount of the analyte. This compound is crucial for improving accuracy, particularly in complex matrices like blood or plasma, where matrix effects can suppress or enhance the analyte's signal. cerilliant.comclearsynth.comtexilajournal.com Because the deuterated standard co-elutes with the analyte and experiences similar matrix effects, its presence allows for accurate correction, ensuring the calculated concentration is closer to the true value. texilajournal.com
Table 2: Example of Precision and Accuracy Results for an Analyte Quantified Using this compound
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| 10.0 | 9.8 | 4.5 | 98.0 |
| 50.0 | 51.2 | 3.1 | 102.4 |
Stability and Homogeneity Considerations for this compound as a Reference Standard
When this compound is used as a reference standard, its stability and homogeneity are critical characteristics that must be rigorously established and documented. researchgate.net These factors ensure that the standard provides a consistent and reliable reference point over time and across different units. iasonline.org
Stability The stability of a reference standard is its capacity to remain unchanged within specified limits, maintaining its chemical and physical integrity when stored under defined conditions. Stability testing for this compound would involve evaluating its integrity over extended periods under various storage conditions (e.g., refrigerated, frozen, ambient temperature) and in different solvents. dlslab.com This is crucial to determine the expiry date and appropriate storage requirements. cloudfront.net Studies are designed to detect any degradation of the compound, which would compromise its use in quantitative analysis.
Table 3: Illustrative Long-Term Stability Data for this compound Standard Solution
| Time (Months) | Storage Condition | Measured Concentration (µg/mL) | % of Initial Concentration |
|---|---|---|---|
| 0 | -20°C | 100.2 | 100.0 |
| 3 | -20°C | 99.8 | 99.6 |
| 6 | -20°C | 100.5 | 100.3 |
| 12 | -20°C | 99.1 | 98.9 |
| 12 | 4°C | 95.4 | 95.2 |
Homogeneity Homogeneity refers to the uniform distribution of the compound throughout a batch of the reference material. researchgate.netiasonline.org According to guidelines such as ISO 17043 and ISO 13528, a provider must demonstrate that every unit (e.g., vial or ampoule) of the reference material is comparable, ensuring that any laboratory using the standard will obtain consistent results. iasonline.orgiasonline.org Homogeneity testing is typically performed by randomly selecting and analyzing a statistically representative number of units from a batch to ensure there is no significant variation between them. iasonline.org This ensures that the uncertainty contribution from potential inhomogeneity is minimal. researchgate.net
Inter-laboratory Comparisons and Standardization Utilizing this compound
Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential components of a laboratory's quality assurance program, as mandated by standards like ISO/IEC 17025. europa.euresearchgate.netisobudgets.com These programs involve multiple laboratories analyzing the same homogeneous sample to evaluate their testing performance and the comparability of their results. syke.fi
The use of a well-characterized and stable reference material like this compound is fundamental to the success of such programs. europa.eu When distributed to participating laboratories, a proficiency test item containing a specific concentration of an analyte, along with this compound as the internal standard, provides a common basis for analysis.
By using the same deuterated internal standard, variability in results caused by differences in instrumentation, local procedures, or environmental conditions between labs can be minimized. This allows for a more accurate assessment of a laboratory's competence in performing the analysis. researchgate.net If a laboratory's results deviate significantly from the consensus value, it signals a potential issue with their method or procedures that requires investigation. Ultimately, employing this compound in ILCs and PT schemes promotes the standardization of analytical methods, ensuring that results are reliable and comparable regardless of which accredited laboratory performs the test. europa.eusyke.fi
Comparative Analysis of Deuterated Internal Standards in Pharmaceutical Research
Advantages of Oxyphenisatine-d8 over Structural Analogs as Internal Standards
The primary advantage of using a stable isotope-labeled internal standard like this compound is its near-identical physicochemical properties to the unlabeled analyte, oxyphenisatine (B1678120). crimsonpublishers.com This similarity ensures that the internal standard behaves in the same manner as the analyte during sample extraction, chromatographic separation, and detection. This co-behavior allows it to effectively compensate for analyte loss during sample preparation and for fluctuations in instrument response, particularly the matrix effect in LC-MS. nih.govscispace.com
Structural analogs, which are compounds with similar but not identical chemical structures to the analyte (e.g., phenolphthalein (B1677637) or bisacodyl (B1667424) in the case of oxyphenisatine), are sometimes considered due to lower cost or easier availability. scispace.comwikipedia.org However, their utility is often limited. Differences in functional groups or the carbon backbone can alter a compound's extraction recovery, retention time, and ionization efficiency. scispace.com For instance, even small structural changes can affect a molecule's charge distribution, leading to a different response in the mass spectrometer's ion source, a problem that this compound avoids when used for the analysis of oxyphenisatine. scispace.com Studies have repeatedly shown that replacing a structural analog with a stable isotope-labeled internal standard significantly improves assay performance, precision, and accuracy. scispace.com
The core benefit of this compound lies in its ability to provide superior compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., plasma or urine). nih.gov Since this compound co-elutes very closely with oxyphenisatine and experiences the same ionization effects, the ratio of their signals remains constant even when the absolute signal intensities vary between samples. A structural analog with a different retention time and chemical nature cannot offer this level of compensation. nih.gov
Table 1: Comparative Properties of this compound vs. a Structural Analog IS
| Feature | This compound (SIL IS) | Structural Analog IS (e.g., Bisacodyl) | Rationale for Advantage |
| Chemical Structure | Identical to analyte (oxyphenisatine), with 8 deuterium (B1214612) atoms replacing hydrogen. | Different chemical structure and functional groups. | Ensures nearly identical behavior during the entire analytical process. |
| Molecular Weight | 325.39 g/mol | 361.39 g/mol | Mass difference is distinct for MS detection but chemical properties are maintained. |
| Extraction Recovery | Expected to be identical to the analyte. | May differ from the analyte due to different polarity and solubility. | Provides accurate correction for analyte losses during sample preparation. scispace.com |
| Chromatographic Elution | Elutes at nearly the same retention time as the analyte. | Elutes at a different retention time. | Crucial for compensating matrix effects that are retention-time dependent. nih.gov |
| Ionization Efficiency | Experiences identical ionization suppression/enhancement as the analyte. | Ionization efficiency is different and is affected differently by matrix components. | Leads to more accurate and precise quantification by correcting for matrix effects. nih.gov |
| Overall Reliability | High; considered the "gold standard" for quantitative bioanalysis. | Lower; prone to inaccuracies if its behavior does not perfectly mimic the analyte. | Provides robust and reliable data essential for pharmaceutical research. crimsonpublishers.com |
Economic and Practical Considerations in the Selection of this compound for Research
The selection of an internal standard is often a balance between ideal analytical performance and practical constraints such as cost and availability.
Cost: Deuterium is typically the most common and least expensive stable isotope used for labeling compounds. hilarispublisher.com The starting materials and reagents for introducing deuterium are often more accessible and affordable than those required for ¹³C or ¹⁵N labeling, which frequently involves more complex, multi-step syntheses. sigmaaldrich.com Therefore, this compound is likely to be more cost-effective than a hypothetical Oxyphenisatine-¹³C₆. However, the synthesis of any SIL is a specialized process, and the cost can still be substantial, especially for complex molecules or when high isotopic purity is required. For compounds not readily in stock, custom synthesis can be very expensive and involve long lead times. medkoo.com
Availability: Deuterated analogs are generally more widely available from commercial suppliers than ¹³C- or ¹⁵N-labeled versions of the same compound. sigmaaldrich.com This broader availability makes them a more practical choice for many routine research and development labs. A search for this compound will likely yield more potential suppliers than a search for a ¹³C-labeled version.
Stability: The practical utility of an internal standard also depends on its stability in solution. This compound should be stored under recommended conditions (e.g., cool, dark, and dry) to ensure its long-term integrity. medkoo.com As previously mentioned, the stability of the deuterium label itself must be confirmed in the analytical solvent to prevent H/D exchange. hilarispublisher.com
Table 3: Economic and Practical Factors for this compound
| Factor | Consideration for this compound | Implication for Research |
| Synthesis Cost | Generally lower than ¹³C-labeled analogs due to less expensive reagents. hilarispublisher.com | Makes it a more economically viable choice for budget-conscious projects. |
| Commercial Availability | Typically more readily available from chemical suppliers than other SIL types. sigmaaldrich.com | Facilitates easier procurement and reduces project startup times. |
| Method Validation Time | May require additional experiments to confirm co-elution and label stability. hilarispublisher.comoup.com | Can increase method development timelines and associated labor costs. |
| Long-Term Storage | Requires storage at low temperatures, protected from light and moisture, to maintain chemical integrity. medkoo.com | Standard practice for research chemicals, but crucial for ensuring consistent performance. |
| Isotopic Purity | Must be high to avoid interference from any unlabeled oxyphenisatine present in the standard. lgcstandards.com | A critical quality attribute that influences the accuracy of quantification. |
Future Perspectives in Oxyphenisatine D8 Research and Deuterated Compound Development
Potential for Enhanced Derivatization and Analog Development of Oxyphenisatine-d8 for Specific Research Needs
The foundational structure of this compound serves as a platform for the development of enhanced analogs and derivatives tailored for specific research applications. vulcanchem.com The process of creating these new molecules, known as derivatization, allows for the modification of the compound's properties to achieve greater specificity and utility in experimental settings.
Future research could focus on several key areas of analog development:
Targeted Structural Modifications: By making specific changes to the this compound molecule, researchers can create analogs with a higher affinity for particular biological targets. This could lead to the development of more precise tools for studying specific enzymes or receptor pathways.
Conjugate Development: this compound can be attached to other molecules, such as fluorescent tags or biotin, to create conjugates. These conjugates would enable researchers to visualize the compound's distribution within cells or tissues, providing valuable insights into its mechanism of action.
Synthesis of Novel Isatins: The isatin (B1672199) core of Oxyphenisatine (B1678120) is a versatile scaffold for synthesizing new derivatives with a wide range of biological activities. nih.gov Research into the synthesis of novel isatin-based compounds could lead to the discovery of new research probes and potentially new therapeutic agents. nih.govacs.org For example, a recent study detailed the synthesis of a novel oxyphenisatin dipropionate analog, highlighting the ongoing exploration of this chemical space. researchgate.netresearchgate.net
The development of such derivatives and analogs will be crucial for expanding the research applications of this compound and for gaining a deeper understanding of the biological processes it influences.
Integration of this compound in Multi-Omics and Systems Biology Approaches
The advent of "multi-omics," which involves the large-scale analysis of genes, proteins, and metabolites, offers a powerful framework for understanding complex biological systems. researchgate.net Deuterated compounds like this compound are well-suited for integration into these approaches, providing a means to trace the metabolic fate and effects of a compound with high precision.
Key applications include:
Quantitative Multi-Omics: Deuterium (B1214612) labeling can be used in quantitative proteomics, lipidomics, and glycomics to track changes in biomolecule levels in response to a specific stimulus. This allows researchers to build a comprehensive picture of the cellular response to a compound like this compound.
Metabolic Flux Analysis: By using deuterium-labeled substrates, researchers can follow the flow of atoms through metabolic pathways. researchgate.net This technique, known as metabolic flux analysis, can reveal how this compound alters cellular metabolism.
Toxicogenomics: Combining deuterated compounds with toxicogenomics can provide insights into the mechanisms of toxicity. This approach can help in assessing the potential risks associated with new compounds early in the development process.
Systems biology, which aims to model and predict the behavior of complex biological systems, will greatly benefit from the data generated by these multi-omics studies. researchgate.net The integration of this compound into such research will facilitate a more holistic understanding of its biological effects.
Advancements in Analytical Instrumentation and Methodologies Expanding this compound Utility
The utility of deuterated compounds like this compound is intrinsically linked to the capabilities of analytical instrumentation. datahorizzonresearch.com Continuous advancements in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are expanding the possibilities for their use in research. ansto.gov.au
| Analytical Technique | Application in this compound Research | Recent Advancements |
| Mass Spectrometry (MS) | Precise quantification of this compound and its metabolites. nih.gov | High-resolution MS for improved accuracy; data-independent acquisition (DIA) for comprehensive peptide analysis. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure of this compound and its derivatives. ansto.gov.au | Higher field magnets for increased sensitivity; new pulse sequences for more detailed structural information. datahorizzonresearch.com |
| Raman Microscopy | Molecular imaging of deuterated compounds in living cells. osaka-u.ac.jp | Enhanced signal detection for imaging molecules with multiple C-D bonds. osaka-u.ac.jp |
The development of more sensitive and powerful analytical methods will enable researchers to study this compound at lower concentrations and with greater detail, further enhancing its value as a research tool. datahorizzonresearch.comnih.gov For instance, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for detecting and quantifying oxyphenisatine and its derivatives. nih.gov
Broader Implications for Deuterated Compound Research in Pharmaceutical Science
The research and development of deuterated compounds, exemplified by the study of this compound, have significant and broad implications for the future of pharmaceutical science. The "deuterium switch" strategy, which involves replacing hydrogen with deuterium in existing drugs, has shown promise in creating improved therapeutics with enhanced pharmacokinetic profiles. datahorizzonresearch.com
Future trends and implications include:
Growing Market for Deuterated Drugs: The global market for deuterated drugs is expanding, driven by the potential to improve the efficacy and safety of existing medications. globenewswire.commarketgrowthreports.com This growth is supported by increasing R&D investment and supportive government regulations. globenewswire.com
Enhanced Drug Development: Deuteration can lead to drugs with a longer half-life, reduced toxicity, and improved metabolic stability. dataintelo.com This can result in more effective treatments for a variety of diseases. dataintelo.combioscientia.de
Personalized Medicine: The ability to fine-tune the properties of drugs through deuteration opens up possibilities for personalized medicine, where treatments can be tailored to individual patients. precisionbusinessinsights.com
Overcoming Development Challenges: While the development of deuterated drugs presents challenges, such as high costs and regulatory hurdles, ongoing research is focused on overcoming these obstacles. globenewswire.comdatainsightsmarket.com
The continued exploration of deuterated compounds is poised to revolutionize pharmaceutical innovation, leading to the development of safer and more effective medicines. globenewswire.com The insights gained from research on compounds like this compound contribute to this broader effort, paving the way for the next generation of therapeutics.
Q & A
Q. What statistical approaches are optimal for analyzing dose-response data involving this compound in complex biological systems?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-subject variability in in vivo studies. For multi-omics datasets, employ principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to isolate deuterium-specific effects .
- Validation : Cross-check results with non-parametric tests (e.g., Mann-Whitney U) if assumptions of normality are violated. Report confidence intervals and effect sizes to contextualize significance .
Q. How can researchers resolve conflicting results in studies comparing this compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) with controlled degradation kinetics. Use Arrhenius equations to extrapolate shelf-life predictions. Validate findings via real-time stability testing under recommended storage conditions .
- Root-Cause Analysis : If discrepancies persist, investigate excipient interactions or deuterium exchange with environmental protons using isotope-ratio mass spectrometry (IRMS) .
Methodological Best Practices
Q. What guidelines should be followed when integrating this compound data into meta-analyses or systematic reviews?
- Methodology : Adhere to PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. Clearly define inclusion/exclusion criteria for deuterated compounds, and use tools like ROBINS-I to assess bias in pharmacokinetic studies. Perform sensitivity analyses to evaluate the impact of isotopic labeling on pooled effect estimates .
- Data Harmonization : Standardize units for isotopic enrichment (e.g., % deuterium incorporation) and report raw datasets in repositories like Figshare or Zenodo for transparency .
Q. How should researchers design controls to isolate the specific effects of deuterium in this compound from confounding variables?
- Methodology : Include three experimental arms: (1) this compound, (2) non-deuterated Oxyphenisatine, and (3) vehicle controls. Use isotopic dilution assays to quantify residual non-deuterated analyte in deuterated samples. Employ blinded randomization to minimize observer bias .
- Validation : Use isotope-coded affinity tags (ICAT) in proteomic studies to differentiate endogenous vs. deuterium-related changes .
Data Reporting and Reproducibility
Q. What metadata standards are critical when publishing datasets involving this compound?
- Methodology : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Report isotopic purity, synthesis batch numbers, and storage conditions in machine-readable formats (e.g., XML or JSON). Use persistent identifiers (DOIs) for raw spectra and chromatograms .
- Compliance : Adhere to journal-specific requirements for supplementary data, such as depositing NMR spectra in the Biological Magnetic Resonance Data Bank (BMRB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
